Cas no 54290-19-6 (1,3-diallyl-6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)vinyl]-2H-imidazo[4,5-b]quinoxalin-9-ium; 4-methylbenzenesulfonic acid)

1,3-diallyl-6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)vinyl]-2H-imidazo[4,5-b]quinoxalin-9-ium; 4-methylbenzenesulfonic acid structure
54290-19-6 structure
Product Name:1,3-diallyl-6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)vinyl]-2H-imidazo[4,5-b]quinoxalin-9-ium; 4-methylbenzenesulfonic acid
CAS-nummer:54290-19-6
MF:C44H39ClN5O3S
MW:753.330168008804
CID:1588454
PubChem ID:6440129
Update Time:2025-04-21

1,3-diallyl-6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)vinyl]-2H-imidazo[4,5-b]quinoxalin-9-ium; 4-methylbenzenesulfonic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium,4-methylbenzenesulfonic acid
    • 1,3-diallyl-6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)vinyl]-2H-imidazo[4,5-b]quinoxalin-9-ium
    • 4-methylbenzenesulfonic acid
    • 54290-19-6
    • 1H-Imidazo(4,5-b)quinoxalinium, 6-chloro-2-(2-(1,2-diphenyl-1H-indol-3-yl)ethenyl)-1,3-di-2-propenyl-, salt with 4-methylbenzenesulfonic acid (1:1)
    • 6-Chloro-2-(2-(1,2-diphenyl-1H-indol-3-yl)ethenyl)-1,3-di-2-propenyl-1H-imidazo(4,5-b)quinoxalinium salt with 4-methylbenzenesulfonic acid (1:1)
    • 1,3-diallyl-6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)vinyl]-2H-imidazo[4,5-b]quinoxalin-9-ium; 4-methylbenzenesulfonic acid
    • Inchi: 1S/C37H30ClN5.C7H8O3S/c1-3-23-41-34(42(24-4-2)37-36(41)39-31-21-19-27(38)25-32(31)40-37)22-20-30-29-17-11-12-18-33(29)43(28-15-9-6-10-16-28)35(30)26-13-7-5-8-14-26;1-6-2-4-7(5-3-6)11(8,9)10/h3-22,25,34H,1-2,23-24H2;2-5H,1H3,(H,8,9,10)/p+1/b22-20+;
    • InChI-sleutel: VETPMRGZGVIFQF-QPNALZDCSA-O
    • LACHT: ClC1C=CC2=C(C=1)N=C1C(=[NH+]2)N(CC=C)C(/C=C/C2C3=CC=CC=C3N(C3C=CC=CC=3)C=2C2C=CC=CC=2)N1CC=C.S(C1C=CC(C)=CC=1)(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 752.24657
  • Monoisotopische massa: 752.246214
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 54
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1180
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 101

Experimentele eigenschappen

  • Kookpunt: 766.5°C at 760 mmHg
  • Vlampunt: 417.4°C
  • PSA: 92.81
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen